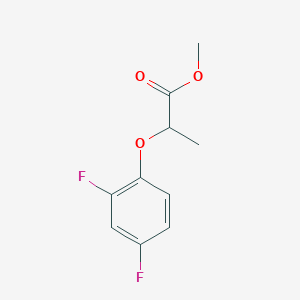
ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate, also known as CR845, is a kappa opioid receptor agonist that has been studied for its potential use in the treatment of various diseases and conditions.
作用機序
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate exerts its effects by binding to kappa opioid receptors, which are located throughout the body, including in the brain, spinal cord, and peripheral tissues. Activation of these receptors by ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate leads to the inhibition of pain signaling, as well as the modulation of other physiological processes, such as inflammation and mood.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a number of other biochemical and physiological effects. For example, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to improve cognitive function, possibly by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
実験室実験の利点と制限
One advantage of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its specificity for kappa opioid receptors, which allows for more targeted studies of the effects of kappa receptor activation. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a favorable safety profile in preclinical studies, with minimal side effects. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its relatively short half-life, which may require frequent dosing in some experimental designs.
将来の方向性
There are a number of potential future directions for research on ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of chronic pain, particularly in patients who have developed tolerance to traditional opioids. Additionally, there is interest in exploring the potential use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of pruritus, a common symptom in a variety of conditions. Finally, there is potential for the development of novel formulations of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate that could improve its efficacy and duration of action.
合成法
The synthesis of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate involves several steps, including the reaction of 3-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridinemethanol to form the desired product, which is then esterified with ethyl alcohol to yield ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate.
科学的研究の応用
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been studied for its potential use in the treatment of various diseases and conditions, including pain, pruritus, and depression. In preclinical studies, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have analgesic effects without the side effects commonly associated with traditional opioids, such as respiratory depression, constipation, and addiction. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have anti-inflammatory effects and to improve cognitive function.
特性
IUPAC Name |
ethyl 3-(2-phenoxyethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-2-32-26(31)27(14-19-33-25-9-4-3-5-10-25)13-7-16-30(22-27)24-11-17-29(18-12-24)21-23-8-6-15-28-20-23/h3-6,8-10,15,20,24H,2,7,11-14,16-19,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHWBEQCWOQDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(1-phenylcyclopropyl)-3-piperidinecarboxamide](/img/structure/B6125176.png)
![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)
![N-[2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6125185.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B6125186.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6125189.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)